molecular formula C18H19ClN6O B10988976 N-(2-chlorobenzyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

N-(2-chlorobenzyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

Cat. No.: B10988976
M. Wt: 370.8 g/mol
InChI Key: QONWCVQUAAOFMS-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is a nitrogen-rich compound that has attracted attention in the field of energetic materials. Its molecular structure contains both a triazole ring and a piperidine ring, contributing to its stability due to intramolecular hydrogen bonding.

Preparation Methods

Synthetic Routes:: Several synthetic routes have been explored for this compound:

    Amino Triazole Route: Starting from an amino triazole precursor, the chlorobenzyl group is introduced, followed by cyclization to form the triazole-piperidine core.

    Nitro Triazole Route: Nitration of a triazole precursor yields the nitro triazole intermediate, which is subsequently transformed into the target compound.

    Coupling Triazole Route: Coupling reactions involving triazole derivatives can also lead to the desired compound.

Reaction Conditions::

    Chlorobenzyl Group Introduction: Chlorination of benzylamine using thionyl chloride or other chlorinating agents.

    Triazole Formation: Cyclization of the chlorobenzylamine with triazole precursors under basic conditions.

    Piperidine Ring Closure: Cyclization of the triazole intermediate with piperidine derivatives.

Industrial Production:: Industrial-scale production typically involves efficient synthetic routes with optimized reaction conditions to achieve high yields.

Chemical Reactions Analysis

Reactions::

    Oxidation: The chlorobenzyl group can undergo oxidation to form the corresponding carboxylic acid.

    Substitution: The piperidine ring can be substituted with various functional groups.

    Reduction: Reduction of the nitro group (if present) to the corresponding amine.

Common Reagents and Conditions::

    Chlorination: Thionyl chloride, phosphorus pentachloride.

    Triazole Cyclization: Base-catalyzed cyclization using sodium hydroxide or other strong bases.

    Piperidine Ring Closure: Acidic or basic conditions.

Major Products:: The major product is the target compound itself, N-(2-chlorobenzyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide.

Scientific Research Applications

This compound finds applications in:

    Energetic Materials: Due to its nitrogen-rich nature, it may serve as a potential energetic material.

    Medicinal Chemistry: Exploration of its biological activity and potential drug-like properties.

    Materials Science: Investigation of its stability and reactivity.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, but further studies are needed to elucidate these details.

Comparison with Similar Compounds

While there are no direct analogs, comparisons can be made with other nitrogen-rich compounds, such as triazoles and piperidines.

Properties

Molecular Formula

C18H19ClN6O

Molecular Weight

370.8 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

InChI

InChI=1S/C18H19ClN6O/c19-15-4-2-1-3-14(15)11-20-18(26)13-7-9-24(10-8-13)17-6-5-16-22-21-12-25(16)23-17/h1-6,12-13H,7-11H2,(H,20,26)

InChI Key

QONWCVQUAAOFMS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=CC=C2Cl)C3=NN4C=NN=C4C=C3

Origin of Product

United States

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